3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound characterized by a pyrazolo-pyrimidine structure. It has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The compound is identified by its unique molecular formula and a molecular weight of approximately 166.16 g/mol.
3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities. This compound is classified as a nitrogen-containing heterocyclic compound, specifically a pyrazolo derivative with potential pharmaceutical applications .
The synthesis of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions.
Technical Details:
The molecular structure of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione features a fused ring system consisting of both pyrazole and pyrimidine moieties. The presence of carbonyl groups at positions 4 and 6 contributes to its dione classification.
3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo various chemical reactions due to its functional groups.
Technical Details:
The mechanism of action for compounds like 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione often involves interaction with specific biological targets such as enzymes or receptors.
Research indicates that this compound may inhibit certain enzymes involved in cellular signaling pathways or act as an antagonist at specific receptors, leading to therapeutic effects in conditions like cancer or inflammation .
The primary applications of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione lie in medicinal chemistry and drug development:
The pyrazolo[3,4-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following the discovery of its adenosine receptor antagonism in the mid-20th century. This heterocyclic system serves as a purine bioisostere, enabling targeted interactions with ATP-binding sites of enzymes and receptors while resisting enzymatic degradation [7]. Early structural optimizations focused on substituent variations at the N1, C3, and C4 positions, revealing that minor modifications profoundly influenced biological activity profiles. By the 1990s, researchers had established the core structure as a versatile pharmacophore for kinase modulation, with derivatives showing promise as anticancer and anti-inflammatory agents [7].
The late 2000s marked a significant advancement with the development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors targeting critical oncogenic pathways. Notable examples include:
Table 1: Therapeutic Applications of Pyrazolo[3,4-d]pyrimidine Derivatives
Biological Target | Therapeutic Area | Key Derivative Features | Potency (IC₅₀) |
---|---|---|---|
EGFR Tyrosine Kinase | Non-Small Cell Lung Cancer | 3-Aryl substitutions, aniline linkers | 0.016–0.236 μM [3] |
RET Kinase | Thyroid Cancer | C3-hydroxymethyl modifications | 10 nM [7] |
Pim-1 Kinase | Hematologic Malignancies | 3,5-Disubstituted pyrazole extensions | Low micromolar [7] |
P-Glycoprotein | Multidrug-Resistant Cancers | Tricyclic furan-condensed derivatives | 0.301-fold inhibition [10] |
Recent innovations exploit the scaffold’s synthetic tractability for green chemistry approaches. Microwave-assisted solvent-free synthesis (2024) reduced reaction times from hours to minutes while improving yields of pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors [10]. Contemporary research focuses on structural hybridization – merging the core with thiazolo[3,2-a]pyrimidine (e.g., compound 4) or benzamide units to enhance target specificity and overcome kinase mutation-mediated resistance [10].
The introduction of a methyl group at the C3 position (CAS 2942-50-9) induces strategic perturbations to the pyrazolo[3,4-d]pyrimidine core, distinct from N1-methylated analogs (CAS 5401-15-0). This modification critically influences electronic distribution, steric occupancy, and intermolecular recognition patterns:
Table 2: Comparative Physicochemical Properties of Methyl-Substituted Pyrazolopyrimidinediones
Property | 3-Methyl Isomer (CAS 2942-50-9) | 1-Methyl Isomer (CAS 5401-15-0) | Unsubstituted Core |
---|---|---|---|
Molecular Formula | C₆H₆N₄O₂ | C₆H₆N₄O₂ | C₅H₄N₄O₂ |
Melting Point | >300°C [9] | 350°C [1] | 285°C (dec.) |
Aqueous Solubility (25°C) | 0.8 mg/mL | 0.3 mg/mL [4] | 1.2 mg/mL |
logP (Calculated) | 0.62 | 0.85 [6] | 0.41 |
H-Bond Acceptors | 4 | 4 | 4 |
H-Bond Donors | 2 | 2 | 3 |
The methyl group’s position dictates metabolic stability and membrane permeability:
Synthetic access to 3-methyl variants employs cyclocondensation strategies using 3-methyl-1H-pyrazol-5-amine precursors with urea derivatives under solvent-free fusion conditions (250°C, 4h), achieving 65–78% isolated yields [5]. Alternatively, microwave-assisted cyclization in DMF at 150°C (30 min) improves atom economy and reduces byproduct formation [10]. Purification via crystallization from ethanol/water mixtures delivers >99% purity essential for biological evaluation [6].
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: